

Comparative Dissolution Profiles of Domperidone Maleate Tablets: A Technical Guide

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Compound of Interest

Compound Name: Domperidone (maleate)

Cat. No.: B8063556

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Executive Summary

This guide provides a rigorous technical framework for comparing the dissolution profiles of Domperidone Maleate tablets. Domperidone Maleate, a dopamine antagonist used as an antiemetic, is a BCS Class II drug (Low Solubility, High Permeability).[1] Its dissolution is the rate-limiting step for absorption, making in vitro dissolution testing a critical surrogate for in vivo bioequivalence.[2]

This document moves beyond basic compliance, offering a self-validating protocol to compare a "Test" formulation (Generic) against a "Reference" product (Innovator/RLD). It addresses the specific challenge of pH-dependent solubility—where Domperidone dissolves readily in acidic gastric fluids but precipitates or stalls in intestinal pH—and provides statistical methods (analysis) to quantify equivalence.

Scientific Foundation: The Solubility Challenge

Domperidone Maleate exhibits a classic pH-dependent solubility profile.

- Acidic pH (1.2): High solubility due to ionization of the weak base ().

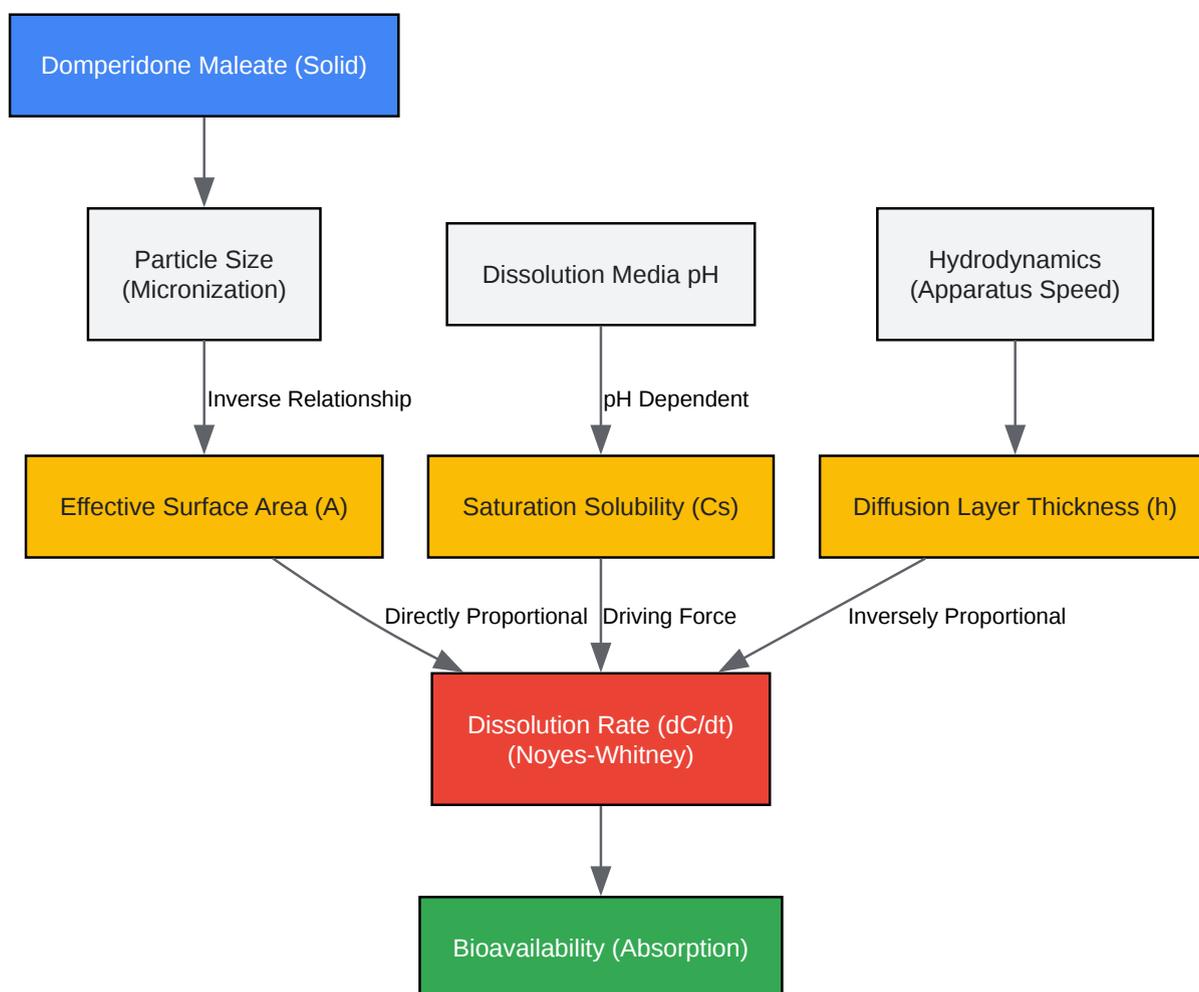
- Neutral/Basic pH (6.8): Solubility drops drastically, often requiring surfactants (e.g., Sodium Lauryl Sulfate - SLS) to maintain sink conditions.

When comparing profiles, the goal is not just to see if the drug dissolves, but to ensure the Test product matches the Reference product's release kinetics across the physiological pH range (1.2, 4.5, and 6.8).

Mechanism of Dissolution (Logic Diagram)

The following diagram illustrates the variables affecting the dissolution rate (

) as governed by the Noyes-Whitney equation.



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Caption: Mechanistic factors influencing Domperidone Maleate dissolution. Optimization of particle size and media selection are critical for BCS Class II comparisons.

Experimental Protocol

To ensure data integrity, this protocol utilizes a self-validating workflow. The method aligns with USP/BP standards but emphasizes comparative analysis.

Instrumentation & Parameters[3][4][5]

- Apparatus: USP Type II (Paddle).[3]
- Speed: 50 RPM (Standard) or 75 RPM (if coning occurs).
- Temperature:
.[4]
- Volume: 900 mL.[4]
- Units:
(Essential for statistical significance).

Dissolution Media Selection

To construct a complete profile, three media are required:

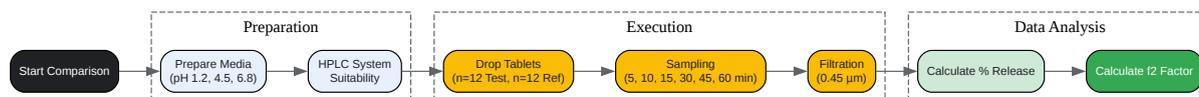
- 0.1N HCl (pH 1.2): Simulates gastric environment. (Expect >85% release in 15 min).
- Acetate Buffer (pH 4.5): Simulates transition state.
- Phosphate Buffer (pH 6.8): Simulates intestinal environment. Note: Due to low solubility, 0.2% - 0.5% SLS may be added to achieve sink conditions if the Reference product fails to release >80%.

Analytical Method (HPLC)

UV Spectrophotometry is common, but HPLC is required for "Trustworthiness" (E-E-A-T) to avoid excipient interference.

- Column: C18 (mm,).
- Mobile Phase: Methanol : Phosphate Buffer (60:40 v/v).[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 280 nm.

Comparative Workflow Diagram



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Caption: Step-by-step comparative dissolution workflow ensuring data integrity from media preparation to statistical analysis.

Comparative Analysis & Data Presentation

The following data simulates a typical comparison between a Reference Product (Innovator) and a Test Product (Generic).

Scenario A: Acid Stage (0.1N HCl, pH 1.2)

Objective: Verify immediate release characteristics.[2][6][4] Domperidone is highly soluble here. [7]

Time (min)	Reference (% Release)	Test (% Release)	RSD (%)
5	45.2	42.1	< 5.0
10	78.5	76.8	< 4.0
15	92.1	90.5	< 3.0
30	98.4	97.2	< 2.0
45	99.1	98.5	< 2.0

Observation: Both products release >85% within 15 minutes. According to regulatory guidance (FDA/EMA), if both products are "very rapidly dissolving" (>85% in 15 min), profile comparison using

is not necessary; they are considered equivalent in this medium.

Scenario B: Buffer Stage (Phosphate Buffer pH 6.8)

Objective: This is the discriminatory medium. It reveals differences in formulation quality (e.g., particle size micronization, disintegrant efficiency).

Time (min)	Reference (% Release)	Test (% Release)	Difference
5	15.4	10.2	5.2
10	35.6	28.4	7.2
15	55.2	45.1	10.1
30	78.4	65.3	13.1
45	88.1	79.5	8.6
60	94.2	88.1	6.1

Observation: The Test product lags behind the Reference, particularly at the 30-minute mark. This suggests a potential issue with the polymorphic form of the API or the disintegrant system.

Statistical Evaluation: The Similarity Factor

To objectively determine if the "Test" is equivalent to the "Reference" in the pH 6.8 medium (where release is not >85% in 15 min), you must calculate the Similarity Factor (

).

Formula

- : Number of time points.
- : % Dissolved of Reference at time
.
- : % Dissolved of Test at time
.

Calculation for Scenario B (pH 6.8)

Using the data from Scenario B above:

- Sum of squared differences
- Average squared difference
- Term inside bracket
- Square root term
- Logarithmic term

Interpretation

- Result:
- Acceptance Criteria: An

value between 50 and 100 indicates similarity (equivalent to an average difference of at all time points).[8]

- Conclusion: Despite the lag at 30 minutes, the Test product passes the similarity requirement.

Expert Insights & Troubleshooting

As a Senior Scientist, mere data collection is insufficient. You must understand causality.

- The Micronization Factor: Domperidone Maleate requires micronization (reducing particle size to) to increase the effective surface area (in Noyes-Whitney). If your Test product fails in pH 6.8, verify the API particle size distribution (PSD) via Laser Diffraction.
- Polymorphism: Ensure the "Maleate" salt form is stable. Conversion to the free base during wet granulation can drastically reduce dissolution in neutral media.
- Surfactant Use: If the Reference product fails to release >85% in pH 6.8, the media is not discriminatory. You may add 0.1% - 0.5% SLS (Sodium Lauryl Sulfate). However, excessive surfactant can mask formulation differences. Always use the minimum amount required to achieve sink conditions.

References

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